molecular formula C6H5NO7S B13733767 (2-Hydroxy-4-nitrophenyl) hydrogen sulfate CAS No. 31390-65-5

(2-Hydroxy-4-nitrophenyl) hydrogen sulfate

Cat. No.: B13733767
CAS No.: 31390-65-5
M. Wt: 235.17 g/mol
InChI Key: ZVUSRLPQGXIZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxy-4-nitrophenyl) hydrogen sulfate is an aryl sulfate compound derived from 4-nitrocatechol. It is characterized by the presence of a hydroxy group and a nitro group on a benzene ring, with the hydroxy group being converted into the corresponding hydrogen sulfate. This compound is commonly used as a chromogenic substrate for sulphatase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-nitrophenyl) hydrogen sulfate typically involves the sulfonation of 4-nitrocatechol. The reaction is carried out by treating 4-nitrocatechol with sulfuric acid, resulting in the formation of the hydrogen sulfate ester . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfuric acid or its derivatives. The process is optimized for yield and purity, often involving purification steps such as crystallization or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-nitrophenyl) hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound acts as a substrate for sulphatase enzymes, which catalyze the hydrolysis of the sulfate ester bond. The enzymatic reaction results in the release of the corresponding phenol and inorganic sulfate. The hydrolysis mechanism involves the nucleophilic attack on the sulfur atom by a water molecule, facilitated by the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a chromogenic substrate for sulphatase enzymes makes it particularly valuable in biochemical assays .

Properties

CAS No.

31390-65-5

Molecular Formula

C6H5NO7S

Molecular Weight

235.17 g/mol

IUPAC Name

(2-hydroxy-4-nitrophenyl) hydrogen sulfate

InChI

InChI=1S/C6H5NO7S/c8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13/h1-3,8H,(H,11,12,13)

InChI Key

ZVUSRLPQGXIZPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.